molecular formula C16H13N3O B8345405 5-benzyloxy-2-amino-1H-indole-3-carbonitrile

5-benzyloxy-2-amino-1H-indole-3-carbonitrile

Cat. No. B8345405
M. Wt: 263.29 g/mol
InChI Key: PAOATYUTLBQHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07030123B2

Procedure details

Using the general method of selective N-alkylation described for 5-benzyloxy-2-amino-1-methyl-1H-indole-3-carbonitrile in Example 25, using iodoacetamide (222 mg; 1.2 mmol), 5-benzyloxy-1-carbamoylmethyl-2-amino-1H-indole-3-carbonitrile (163 mg) was obtained as a white solid from 5-benzyloxy-2-amino-1H-indole-3-carbonitrile (263 mg; 1.0 mmol) after trituration with Et2O/CH2Cl2.
Name
Et2O CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
5-benzyloxy-2-amino-1-methyl-1H-indole-3-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
222 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[N:14]([CH3:18])[C:13]([NH2:19])=[C:12]2[C:20]#[N:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.IC[C:24]([NH2:26])=[O:25]>CCOCC.C(Cl)Cl>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[N:14]([CH2:18][C:24](=[O:25])[NH2:26])[C:13]([NH2:19])=[C:12]2[C:20]#[N:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][C:13]([NH2:19])=[C:12]2[C:20]#[N:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Et2O CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC.C(Cl)Cl
Step Two
Name
5-benzyloxy-2-amino-1-methyl-1H-indole-3-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(=C(N(C2=CC1)C)N)C#N
Step Three
Name
Quantity
222 mg
Type
reactant
Smiles
ICC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(=C(N(C2=CC1)CC(N)=O)N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 163 mg
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(=C(NC2=CC1)N)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mmol
AMOUNT: MASS 263 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.